REACTION_CXSMILES
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[I:1][C:2]1[C:3](O)=[CH:4][C:5]([C:8]([F:11])([F:10])[F:9])=[N:6][CH:7]=1.O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:3]1[C:2]([I:1])=[CH:7][N:6]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:4]=1
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Name
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|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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IC=1C(=CC(=NC1)C(F)(F)F)O
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting solution was concentrated under vacuum
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Type
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ADDITION
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Details
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the residue was neutralized by the addition of ice and aqueous potassium carbonate
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Type
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EXTRACTION
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Details
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The solution was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
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product
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Smiles
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ClC1=CC(=NC=C1I)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |